1-Bromo-2-ethenylcyclopropane
Description
1-Bromo-2-ethenylcyclopropane is a cyclopropane derivative featuring a bromine atom and an ethenyl (vinyl) group attached to the strained three-membered ring. Cyclopropanes are known for their unique reactivity due to ring strain (≈27 kcal/mol), and the presence of bromine and ethenyl substituents further modulates their chemical behavior. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in ring-opening reactions or as a precursor for cross-coupling methodologies. However, direct physicochemical data for this compound are absent in the provided evidence, necessitating comparisons with structurally related cyclopropane derivatives and brominated compounds.
Properties
CAS No. |
19879-92-6 |
|---|---|
Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
1-bromo-2-ethenylcyclopropane |
InChI |
InChI=1S/C5H7Br/c1-2-4-3-5(4)6/h2,4-5H,1,3H2 |
InChI Key |
ANHOWYMDRHBUGX-UHFFFAOYSA-N |
SMILES |
C=CC1CC1Br |
Canonical SMILES |
C=CC1CC1Br |
Synonyms |
Cyclopropane, 1-bromo-2-ethenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Crystallography : X-ray studies of brominated cyclopropanes reveal distorted bond angles (e.g., β = 98.348° in C17H14BrCl3O) due to steric and electronic effects .
- Ecological Impact: Brominated cyclopropanes may pose aquatic toxicity risks, as seen in safety data for 2-bromo-1-(3-thienyl)-1-ethanone, which requires stringent disposal protocols .
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